molecular formula C17H21FN2O2 B4395274 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4395274
M. Wt: 304.36 g/mol
InChI Key: RMOZKPBSZYJNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a derivative of the compound vigabatrin. CPP-115 has been studied extensively for its potential as a treatment for various neurological disorders, including addiction, epilepsy, and neuropathic pain.

Mechanism of Action

1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and a reduction in seizure activity. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to increase dopamine levels in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
In addition to its effects on GABA and dopamine levels, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease the expression of the protein glial fibrillary acidic protein (GFAP), which is a marker of astrocyte activation and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency as a GABA transaminase inhibitor, which allows for lower doses to be used in experiments. However, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have off-target effects on other enzymes, which may complicate its use in experiments.

Future Directions

Future research on 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate the potential of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of addiction and epilepsy. Finally, studies could investigate the long-term effects of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on neuronal function and survival.

Scientific Research Applications

1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential as a treatment for addiction, epilepsy, and neuropathic pain. In preclinical studies, 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce cocaine-seeking behavior and decrease the severity of seizures in animal models of epilepsy. 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antinociceptive effects in animal models of neuropathic pain.

properties

IUPAC Name

1-cyclohexyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-14-8-4-5-9-15(14)19-17(22)12-10-16(21)20(11-12)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOZKPBSZYJNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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